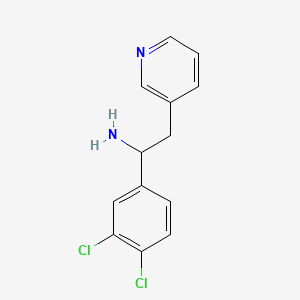

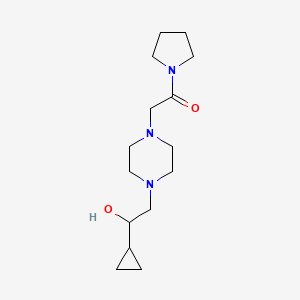

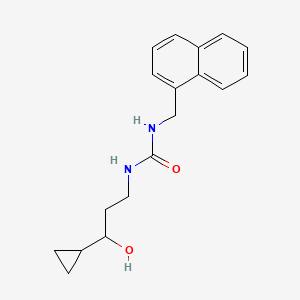

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of piperazine derivatives. The compound has shown promising results in various research studies, and its potential applications are being explored in detail.

Aplicaciones Científicas De Investigación

Efficient Synthesis and Anticancer Activity

A study by Kumar et al. (2013) delves into the efficient synthesis of piperazine-2,6-dione derivatives through condensation with various amines, including 2-(pyrrolidin-1-yl)ethanamine, under microwave irradiation. These derivatives, upon further condensation with 1H-indole-2-carboxylic acid, yielded compounds with significant anticancer activity against various cancer cell lines, highlighting the potential of such molecular frameworks in therapeutic applications (Kumar et al., 2013).

Drug Metabolism and Pharmacokinetics

Research by Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, showcasing how modifications in the piperazine and pyrrolidine moieties affect the drug's bioavailability and metabolic pathways. This study provides insights into the design of more effective and safer pharmaceuticals (Sharma et al., 2012).

Antiviral Activity of Heterocyclic Compounds

Attaby et al. (2006) reported on the synthesis and antiviral activity of heterocyclic compounds derived from 1-(pyrrolidin-1-yl)ethanone, demonstrating their potential against HSV1 and HAV-MBB. Such studies are crucial for developing new antiviral agents with high efficacy and specificity (Attaby et al., 2006).

Synthesis of Chromanones and Antimicrobial Activity

Research into the synthesis of 2-(substituted amino)-3,3-dialkylchromanones utilizing ethanamines, including pyrrolidine, points to a method for creating compounds with potential antimicrobial properties. Such synthetic strategies expand the chemical toolbox available for developing new antimicrobial agents (Dean et al., 1983).

Hydroaminomethylation and Catalyst Development

A study by Hamers et al. (2009) explored hydroaminomethylation reactions involving piperidine, demonstrating high activities and selectivities with certain catalysts. This research contributes to the field of catalytic chemistry, providing a pathway to more efficient and selective synthesis processes (Hamers et al., 2009).

Propiedades

IUPAC Name |

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O2/c19-14(13-3-4-13)11-16-7-9-17(10-8-16)12-15(20)18-5-1-2-6-18/h13-14,19H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMCONINBIOCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2CCN(CC2)CC(C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2727084.png)

![2-Chloro-N-[[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2727086.png)

![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-thiophen-2-ylprop-2-enamide](/img/structure/B2727088.png)

![4-Tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2727091.png)

![Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester](/img/structure/B2727099.png)